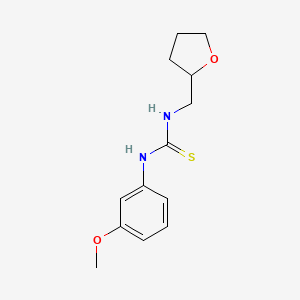![molecular formula C22H29N5O4S B2712064 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide CAS No. 866350-03-0](/img/no-structure.png)
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry
Researchers have developed methods for synthesizing novel heterocyclic compounds derived from similar structures, focusing on their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. Compounds with related structures have been synthesized through reactions involving amino thiouracils and benzofuran derivatives, leading to a variety of heterocyclic compounds with significant biological activities (Abu‐Hashem et al., 2020). Such synthetic pathways could be applicable to the compound , offering insights into its potential applications in medicinal chemistry.
Pharmacological Applications
The compound's structural features suggest potential for pharmacological exploration. For instance, derivatives with morpholine and pyrimidine moieties have been evaluated for their anticancer, anti-inflammatory, and antimicrobial activities. Specifically, compounds synthesized from related structures have shown moderate activity against malignant tumor cells, with particular sensitivity observed in renal cancer cell lines (Horishny et al., 2020). This highlights the potential research applications of "5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide" in developing novel anticancer agents.
Material Science Applications
Although the specific compound's application in material science is not directly mentioned, related structural analogs have been investigated for their properties in material applications, such as organic semiconductors and photovoltaic materials. The synthesis and structural insights provided by studies on similar compounds offer a foundation for future research into the use of such molecules in advanced material applications (Al-Wahaibi et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid with N-(2-morpholin-4-ylethyl)pentanamide in the presence of a coupling agent and a base.", "Starting Materials": [ "5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid", "N-(2-morpholin-4-ylethyl)pentanamide", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)acetic acid and N-(2-morpholin-4-ylethyl)pentanamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the condensation reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography to obtain the desired compound." ] } | |
CAS RN |
866350-03-0 |
Product Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide |
Molecular Formula |
C22H29N5O4S |
Molecular Weight |
459.57 |
IUPAC Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide |
InChI |
InChI=1S/C22H29N5O4S/c1-30-15-5-6-17-16(14-15)19-20(24-17)21(29)27(22(32)25-19)8-3-2-4-18(28)23-7-9-26-10-12-31-13-11-26/h5-6,14,24H,2-4,7-13H2,1H3,(H,23,28)(H,25,32) |
InChI Key |
IUCDUSXRODXESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NCCN4CCOCC4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3-oxa-6-aza-bicyclo[3.1.0]hexane](/img/structure/B2711981.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2711985.png)
![2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2711987.png)
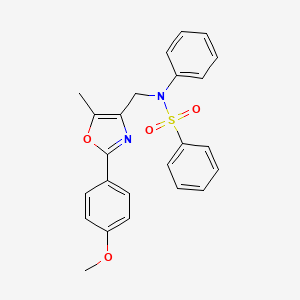

![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B2711993.png)
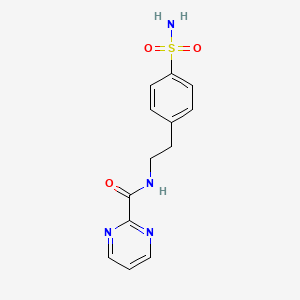
![4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2711995.png)
![(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2711996.png)
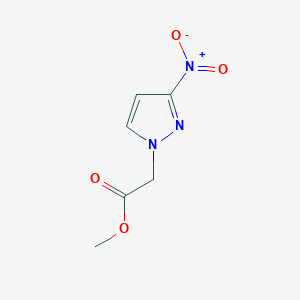

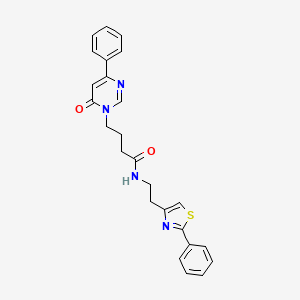
![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)
